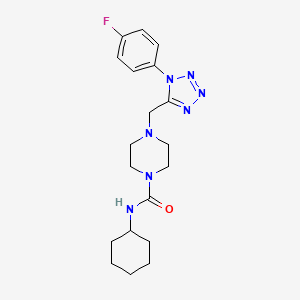
N-cyclohexyl-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a synthetic organic compound with significant potential in various fields of research and industry. The compound contains a tetrazole ring, a fluorophenyl group, a piperazine ring, and a cyclohexyl group, indicating a complex structure with diverse chemical properties. Its multifunctional structure makes it a versatile candidate for numerous applications, especially in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the 1-(4-fluorophenyl)-1H-tetrazole: : This involves the reaction of 4-fluoroaniline with sodium azide and a suitable electrophile to form the tetrazole ring.
Attachment to the piperazine ring: : The tetrazole intermediate is then reacted with piperazine in the presence of a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) to form the tetrazole-piperazine linkage.
Incorporation of the cyclohexyl group: : The final step involves the attachment of the cyclohexyl group to the nitrogen of the piperazine ring via a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production would involve optimizing the above synthetic route for large-scale synthesis. This typically includes:
Selecting cost-effective reagents and solvents.
Optimizing reaction conditions (temperature, pressure, and time).
Implementing efficient purification techniques such as crystallization, distillation, or chromatography to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-cyclohexyl-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation and Reduction: : These reactions can modify the tetrazole or piperazine rings to produce various derivatives.
Substitution Reactions:
Common Reagents and Conditions: Reactions typically involve:
Oxidizing agents: : Such as hydrogen peroxide or potassium permanganate.
Reducing agents: : Such as lithium aluminum hydride or sodium borohydride.
Coupling agents: : Like DCC or EDC for forming amide linkages.
Major Products: Major products include various substituted derivatives of the original compound, each with potentially unique properties and applications.
Applications De Recherche Scientifique
N-cyclohexyl-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is studied extensively for its applications in:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as a biochemical probe.
Medicine: : Evaluated for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: : Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The compound exerts its effects through:
Molecular Targets: : It can interact with specific proteins or enzymes in the body, modulating their activity.
Pathways Involved: : It may influence various biochemical pathways, such as those involved in inflammation or cell signaling.
Comparaison Avec Des Composés Similaires
Similar compounds include those with related structures, such as:
N-cyclohexyl-4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide
N-cyclohexyl-4-((1-(4-bromophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide
N-cyclohexyl-4-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide
Propriétés
IUPAC Name |
N-cyclohexyl-4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN7O/c20-15-6-8-17(9-7-15)27-18(22-23-24-27)14-25-10-12-26(13-11-25)19(28)21-16-4-2-1-3-5-16/h6-9,16H,1-5,10-14H2,(H,21,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESBSZFMLBTFTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














